Perdolan

Description

Structure

2D Structure

Properties

CAS No. |

102578-49-4 |

|---|---|

Molecular Formula |

C56H72Br2N10O19P-3 |

Molecular Weight |

1380 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;phosphate |

InChI |

InChI=1S/C18H21NO3.C9H8O4.C8H10N4O2.C8H9NO2.C7H13BrN2O2.C6H11BrN2O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11);(H3,1,2,3,4)/p-3/t11-,12+,13-,17-,18-;;;;;;/m0....../s1 |

InChI Key |

KMVAUHKJKNQFNA-JZBXBKNXSA-K |

SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |

Isomeric SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |

Canonical SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |

Synonyms |

perdolan |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Paracetamol on Cyclooxygenase Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen), commercially known as Perdolan, is one of the most widely used analgesic and antipyretic agents globally. Despite its long-standing clinical use, the precise mechanism of its action, particularly concerning its interaction with the cyclooxygenase (COX) pathways, remains a subject of intensive research and debate. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits only weak anti-inflammatory effects, suggesting a distinct mode of interaction with the COX enzymes. This in-depth technical guide aims to elucidate the multifaceted mechanism of paracetamol's action on COX-1, COX-2, and the putative COX-3, integrating current understanding of its direct enzymatic interactions and the role of its active metabolites.

Core Mechanism of Action on Cyclooxygenase Pathways

The prevailing theory posits that paracetamol's primary mechanism involves the inhibition of prostaglandin (B15479496) (PG) synthesis through its interaction with the COX enzymes. However, this interaction is complex and highly dependent on the cellular environment.

Differential Inhibition of COX-1 and COX-2

Paracetamol is a weak inhibitor of both COX-1 and COX-2 in broken cell systems and purified enzyme preparations.[1] Its efficacy is markedly influenced by the local concentration of peroxides. In environments with low levels of arachidonic acid and peroxides, such as the central nervous system (CNS), paracetamol can effectively reduce the active, oxidized form of COX enzymes to their inactive resting state, thereby inhibiting prostaglandin synthesis.[2][3][4] This is consistent with its potent analgesic and antipyretic effects, which are centrally mediated.[1]

Conversely, in peripheral inflammatory sites, the high concentration of peroxides generated by immune cells counteracts the reducing effect of paracetamol, rendering it a poor anti-inflammatory agent.[2][3] Some studies suggest that paracetamol exhibits a degree of selectivity for COX-2, though this is significantly less pronounced than that of selective COX-2 inhibitors.[5][6]

Interaction with the Peroxidase (POX) Site

The COX enzyme possesses two catalytic sites: a cyclooxygenase site where arachidonic acid is converted to prostaglandin G2 (PGG2), and a peroxidase (POX) site that reduces PGG2 to prostaglandin H2 (PGH2).[7] Evidence suggests that paracetamol's primary mode of action is not competitive inhibition at the cyclooxygenase active site, but rather as a reducing co-substrate at the POX site.[7][8] By reducing the ferryl protoporphyrin IX radical cation at the POX site, paracetamol indirectly limits the activity of the cyclooxygenase site, which requires the oxidized state for its function.[7] This mechanism is less effective in the presence of high peroxide levels, which can outcompete paracetamol.[9]

The Role of the Putative COX-3

A splice variant of COX-1, termed COX-3, was initially proposed as the primary target for paracetamol's action.[10][11] This variant is expressed in the brain and was found to be more sensitive to inhibition by paracetamol than COX-1 and COX-2 in canine studies.[11] However, a physiologically functional COX-3 isoform has not been identified in humans, and the clinical relevance of this pathway is now widely debated and considered unlikely.[1][5]

The Alternative AM404-Mediated Mechanism

A significant portion of paracetamol's analgesic effect is now attributed to its metabolism in the brain.[2] In the central nervous system, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[2][7]

AM404 is a multifaceted compound that:

-

Acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channels.[12][13]

-

Inhibits the reuptake of the endogenous cannabinoid anandamide (B1667382), thereby indirectly activating cannabinoid CB1 receptors.[12][13][14]

-

Directly inhibits voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral sensory neurons.[15]

This indirect activation of the endocannabinoid system and modulation of other pain-related channels in the CNS and periphery contributes significantly to the analgesic properties of paracetamol, independent of its direct action on COX enzymes.[14][15][16]

Quantitative Data on COX Inhibition

The inhibitory potency of paracetamol on COX isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). These values vary significantly depending on the experimental conditions.

| COX Isoform | Experimental System | Arachidonic Acid Concentration | IC50 (μM) | Reference |

| oCOX-1 (ovine) | Purified enzyme with glutathione (B108866) peroxidase | Not Specified | 33 | [3][4] |

| hCOX-2 (human) | Purified enzyme with glutathione peroxidase | Not Specified | 980 | [3][4] |

| COX-1 (human) | In vitro whole blood assay | Endogenous | 113.7 | [6][17] |

| COX-2 (human) | In vitro whole blood assay | Endogenous | 25.8 | [6][17] |

| COX-1 (canine) | Ectopically expressed in insect cells | 5 µM | 133 | [5] |

| COX-2 (canine) | Ectopically expressed in insect cells | 5 µM | 5887 | [5] |

| COX-3 (canine) | Ectopically expressed in insect cells | 5 µM | 64 | [5][11] |

| COX-3 (canine) | Ectopically expressed in insect cells | 30 µM | 460 | [5][11] |

| Diclofenac-induced COX-2 | Murine macrophage cell line (J774.2) | 30 µM | Sensitive (low µM range) | [18][19] |

| LPS-induced COX-2 | Murine macrophage cell line (J774.2) | 30 µM | Insensitive | [18][19] |

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

Objective: To determine the IC50 of a compound against purified COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or human COX-2 is prepared.

-

Reaction Mixture: The reaction is typically carried out in a buffer (e.g., Tris-HCl) containing a heme cofactor.

-

Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., paracetamol) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25-37°C).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Activity: COX activity is measured by monitoring the initial rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandins (B1171923) (e.g., PGE2) using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11][20]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Ex Vivo Whole Blood Assay for COX Inhibition

Objective: To assess the inhibitory effect of a drug on COX-1 and COX-2 activity in a more physiologically relevant system after oral administration.[17]

Methodology:

-

Drug Administration: Human volunteers receive a single oral dose of the test drug (e.g., 1000 mg of paracetamol).[17]

-

Blood Sampling: Venous blood samples are collected at various time points before and after drug administration.

-

COX-1 Activity Measurement: To measure COX-1 activity, whole blood is allowed to clot at 37°C, which induces platelet activation and subsequent thromboxane (B8750289) B2 (TXB2) synthesis via the COX-1 pathway. The concentration of TXB2 in the serum is then measured by ELISA.[17]

-

COX-2 Activity Measurement: To measure COX-2 activity, whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The amount of prostaglandin E2 (PGE2) produced is then quantified by ELISA.[17]

-

Data Analysis: The inhibition of COX-1 and COX-2 activity at different time points is calculated relative to the pre-dose baseline values.

Visualizing the Pathways and Workflows

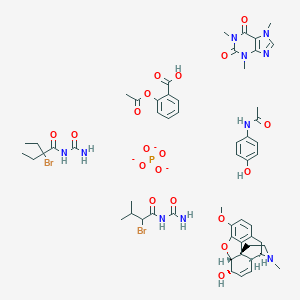

Caption: Paracetamol's inhibition of the COX pathway at the POX site.

References

- 1. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms. | Semantic Scholar [semanticscholar.org]

- 5. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. AM404 - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. COX-3 and the mechanism of action of paracetamol/acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of an acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Pharmacokinetics and Bioavailability of Oral Perdolan in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral Perdolan, with its active ingredient paracetamol (acetaminophen), in commonly used rodent models. The information presented herein is collated from various scientific studies to offer a detailed resource for designing and interpreting preclinical pharmacokinetic studies.

Introduction

Paracetamol, the active compound in this compound, is a widely used analgesic and antipyretic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in rodent models is crucial for preclinical safety and efficacy assessments. Rodents, particularly rats and mice, are standard models in drug development, and a thorough grasp of their physiological handling of paracetamol is essential for extrapolating data to human clinical trials. This guide summarizes key pharmacokinetic parameters, details common experimental protocols, and illustrates the metabolic pathways involved.

Pharmacokinetic Parameters

The pharmacokinetic profile of orally administered paracetamol can vary depending on the rodent species, strain, dose, and experimental conditions. The following tables summarize key pharmacokinetic parameters from studies in rats and mice.

Table 1: Pharmacokinetic Parameters of Oral Paracetamol in Rats

| Rat Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |

| Wistar | ~250 | 72.82 ± 5.62 | 1.20 | Not Reported | 91.02 | [1] |

| Sprague-Dawley | 100 | Significantly decreased 1 day post-spinal cord injury compared to controls | Not Reported | Significantly decreased 1 day post-spinal cord injury compared to controls | Not Reported | [2] |

| Sprague-Dawley | Not Specified | Not Reported | Not Reported | Not Reported | 70-90 (dose-dependent) | [3] |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols.

Table 2: Pharmacokinetic Parameters of Oral Paracetamol in Mice

| Mouse Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |

| CD-1 (ICR)BR | 357, 715, 1430 (in feed) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

Note: Pharmacokinetic data for oral paracetamol in mice is less readily available in the reviewed literature compared to rats.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. Below are synthesized methodologies based on common practices reported in the literature.

Animal Models

-

Species and Strain: Wistar and Sprague-Dawley rats are the most commonly used rat strains. For mice, strains such as CD-1 are often employed.[1][2][4]

-

Health Status: Healthy, adult animals are typically used. Specific disease models, such as rats with induced hepatocellular carcinoma or spinal cord injury, can be used to study the impact of disease on drug pharmacokinetics.[1][2]

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

-

Fasting: Animals are generally fasted overnight (approximately 12 hours) before oral administration of the drug to minimize the effect of food on absorption. Water is provided ad libitum.

Drug Administration

-

Formulation: Paracetamol is typically dissolved or suspended in a suitable vehicle. A 10% DMSO solution has been reported as a vehicle for oral administration.

-

Route and Method: The drug is administered orally via a gastric probe or gavage to ensure accurate dosing directly into the stomach.[2]

-

Dosage: Doses can range from 100 mg/kg to higher doses depending on the study's objective (e.g., pharmacokinetic profiling vs. toxicity studies).[1][2]

Sample Collection

-

Matrix: Blood is the most common matrix for pharmacokinetic analysis. Plasma is obtained by centrifuging blood samples collected in heparinized tubes.[2]

-

Sampling Sites: In rats, blood samples are frequently collected from the tail vein.[2]

-

Sampling Schedule: A typical serial blood sampling schedule for a pharmacokinetic study in rats after oral administration could be: pre-dose (0 h), and at 0.083, 0.25, 0.50, 1, 1.5, 2, 4, 6, and 8 hours post-dose.[2] This allows for a detailed characterization of the absorption and elimination phases.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection or tandem mass spectrometry (MS/MS) is commonly used for the quantification of paracetamol and its metabolites in plasma.[5][6] U(H)PLC-MS/MS methods offer high sensitivity and specificity.[6]

-

Sample Preparation: A protein precipitation step is typically performed on plasma samples before analysis.[5]

-

Validation: The analytical method must be validated according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an oral pharmacokinetic study of paracetamol in rodents.

Paracetamol Metabolic Pathway in Rodents

Paracetamol is extensively metabolized in the liver. The major pathways are glucuronidation and sulfation. A minor but critical pathway involves oxidation by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione (B108866) (GSH).

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of oral paracetamol in rodent models. The data and protocols summarized here are intended to assist researchers in the design and execution of preclinical studies. It is important to note that species and even strain-specific differences in drug metabolism and disposition can be significant. Therefore, careful consideration of the animal model and experimental design is paramount for generating high-quality, translatable data in the drug development process.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Paracetamol for Laboratory Applications

This technical guide provides an in-depth overview of the core chemical and physical properties of paracetamol (acetaminophen), tailored for researchers, scientists, and professionals in drug development. The information presented is essential for laboratory procedures, including formulation, quality control, and analytical method development.

General and Chemical Properties

Paracetamol, chemically known as N-(4-hydroxyphenyl)acetamide, is a widely used over-the-counter analgesic and antipyretic agent.[1][2] It belongs to the class of phenols and acetamides.[2]

| Property | Value |

| IUPAC Name | N-(4-hydroxyphenyl)acetamide[1][2] |

| Synonyms | Acetaminophen, 4'-Hydroxyacetanilide, APAP[2][3] |

| CAS Registry Number | 103-90-2[2][3] |

| Molecular Formula | C₈H₉NO₂[2] |

| Molecular Weight | 151.16 g/mol [4] |

| Appearance | White, odorless crystalline powder or colorless crystals.[3][5][6] |

Physicochemical Properties

The physicochemical properties of paracetamol are critical for its behavior in various laboratory and physiological environments.

| Property | Value |

| Melting Point | 169 - 170.5 °C[3][7] |

| Boiling Point | >500 °C[5] |

| Density | 1.293 g/cm³ (at 21 °C)[7] |

| Dissociation Constant (pKa) | 9.0 - 9.7 (phenolic group)[3][8][9] |

| Water Solubility (20 °C) | 14 g/L[10] |

Solubility Profile: Paracetamol's solubility is highly dependent on the solvent and temperature. It is sparingly soluble in cold water but its solubility increases significantly in hot water.[11] It exhibits good solubility in polar organic solvents like alcohols and is very soluble in solvents of medium polarity, while having low solubility in nonpolar hydrocarbons.[12][13][14][15]

| Solvent | Solubility ( g/100 mL) | Ratio (w/v) |

| Water (at 20-25 °C) | ~1.4 | 1:70[3] |

| Water (at 100 °C) | ~5.0 | 1:20[3] |

| Ethanol | ~14.3 | 1:7[3] |

| Methanol | ~10.0 | 1:10[3] |

| Acetone | ~7.7 | 1:13[3] |

| Chloroform | ~2.0 | 1:50[3] |

| Propylene Glycol | ~11.1 | 1:9[3] |

| Diethyl Ether | Insoluble | -[3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of paracetamol.

| Spectroscopic Technique | Key Data Points |

| UV-Vis Spectroscopy | λmax: ~243-244 nm in neutral or acidic solution.[16][17][18] λmax: ~257 nm in alkaline solution (e.g., 0.1N NaOH).[17] |

| Infrared (IR) Spectroscopy | O-H stretch: ~3326 cm⁻¹, N-H stretch: ~3162 cm⁻¹, C=O (Amide I) stretch: ~1654 cm⁻¹, C=C (Aromatic) stretch: ~1610 cm⁻¹, N-H (Amide II) bend: ~1565 cm⁻¹.[19] |

| ¹H-NMR (in DMSO-d₆) | δ ~9.65 ppm (s, 1H, OH), δ ~9.17 ppm (s, 1H, NH), δ ~7.35 ppm (d, 2H, Ar-H), δ ~6.68 ppm (d, 2H, Ar-H), δ ~1.98 ppm (s, 3H, CH₃). |

Metabolic and Analgesic Signaling Pathways

Understanding the metabolic fate and mechanism of action of paracetamol is crucial for drug development and toxicology studies.

Metabolic Pathway: Paracetamol is primarily metabolized in the liver through three main pathways: glucuronidation (~50-70%), sulfation (~25-35%), and oxidation.[1][20][21] A minor but critical pathway involves oxidation by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][20][22] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[1][20]

Central Analgesic Pathway: The analgesic action of paracetamol is complex and not fully elucidated. A leading theory suggests it acts primarily within the central nervous system.[23] Paracetamol is deacetylated to p-aminophenol, which is then converted in the brain by fatty acid amide hydrolase (FAAH) into the bioactive metabolite AM404.[24] AM404 is a potent activator of the transient receptor potential vanilloid-1 (TRPV1) channels and also inhibits the reuptake of the endocannabinoid anandamide, which in turn reinforces the activity of descending serotonergic inhibitory pathways, modulating pain perception.[24][25]

Experimental Protocols for Laboratory Use

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the solubility of paracetamol in a given solvent.[26][27]

-

Objective: To determine the equilibrium solubility of paracetamol at a specific temperature.

-

Materials:

-

Paracetamol powder (pure grade)

-

Solvent of interest (e.g., purified water, ethanol, buffer solution)

-

20 mL glass vials or conical flasks with screw caps

-

Shaking incubator or water bath with agitation

-

0.45 µm syringe filters

-

Calibrated analytical balance

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Add an excess amount of paracetamol powder to a series of flasks containing a known volume (e.g., 10 mL) of the solvent. "Excess" ensures that a saturated solution is formed with solid remaining.

-

Seal the flasks securely to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Constant agitation is critical.

-

After equilibration, allow the flasks to stand at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated UV-Vis or HPLC method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Repeat the experiment in triplicate to ensure reproducibility.

-

Protocol 2: Melting Point Determination

-

Objective: To determine the melting point range of a paracetamol sample as an indicator of purity.

-

Materials:

-

Paracetamol powder

-

Capillary tubes (closed at one end)

-

Melting point apparatus

-

-

Methodology:

-

Ensure the paracetamol sample is completely dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, up to about 15-20 °C below the expected melting point (169 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2. For pure paracetamol, this range should be narrow and fall within 169-171 °C.[3]

-

Protocol 3: UV-Vis Spectrophotometric Analysis

-

Objective: To quantify paracetamol in a solution using UV-Vis spectrophotometry.

-

Materials:

-

Paracetamol reference standard

-

Solvent (e.g., 0.1 M HCl, ethanol, or an appropriate buffer)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Preparation of Stock Solution: Accurately weigh about 100 mg of paracetamol reference standard and dissolve it in the chosen solvent in a 100 mL volumetric flask. Make up to volume with the solvent to get a concentration of 1000 µg/mL.

-

Preparation of Working Standards: From the stock solution, prepare a series of at least five working standard solutions by serial dilution. For example, prepare concentrations of 2, 4, 6, 8, and 10 µg/mL.[28]

-

Wavelength Scan: Scan one of the mid-range standard solutions (e.g., 6 µg/mL) across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax), which should be around 243 nm.[17][18]

-

Calibration Curve Generation: Set the spectrophotometer to the determined λmax. Measure the absorbance of each working standard solution, starting from the least concentrated. Use the solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (R² > 0.999).

-

Sample Analysis: Prepare the unknown sample solution and dilute it with the solvent to an expected concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the unknown sample at λmax.

-

Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

-

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. spectroscopic study of paracetamol | PPTX [slideshare.net]

- 5. ICSC 1330 - PARACETAMOL [chemicalsafety.ilo.org]

- 6. ICSC 1330 - PARACETAMOL [inchem.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. quora.com [quora.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. echemi.com [echemi.com]

- 11. Paracetamol (PIM 396) [inchem.org]

- 12. pure.ul.ie [pure.ul.ie]

- 13. Solubility of Paracetamol in Pure Solvents | Semantic Scholar [semanticscholar.org]

- 14. Solubility of Paracetamol in Pure Solvents | CoLab [colab.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. UV-Vis Spectrum of Acetaminophen | SIELC Technologies [sielc.com]

- 17. ijrpas.com [ijrpas.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. derangedphysiology.com [derangedphysiology.com]

- 21. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 22. researchgate.net [researchgate.net]

- 23. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. innspub.net [innspub.net]

An In-depth Technical Guide to the Molecular Structure and Synthesis of N-acetyl-para-aminophenol (APAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of N-acetyl-para-aminophenol (APAP), a widely used active pharmaceutical ingredient. This document delves into the key structural features of APAP, established and green synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and industrial applications.

Molecular Structure and Properties of APAP

N-acetyl-para-aminophenol, commonly known as acetaminophen (B1664979) or paracetamol, is a synthetic, non-opioid analgesic and antipyretic. Its efficacy in pain and fever reduction is well-established.

The core structure of APAP consists of a benzene (B151609) ring substituted with a hydroxyl group and an acetamido group at the para position (1,4-substitution). This phenolic structure is crucial for its therapeutic and chemical properties.

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.17 g/mol | [2] |

| IUPAC Name | N-(4-hydroxyphenyl)acetamide | |

| CAS Number | 103-90-2 | [1] |

| Melting Point | 169-171 °C | |

| Appearance | White crystalline solid | |

| SMILES | CC(=O)Nc1ccc(O)cc1 | [1] |

Synthesis of N-acetyl-para-aminophenol

The synthesis of APAP is a cornerstone of pharmaceutical chemistry, with several established and emerging methods. The most common industrial and laboratory synthesis involves the acetylation of p-aminophenol.

Classical Synthesis: Acetylation of p-Aminophenol

The traditional and most widely practiced synthesis of APAP involves the reaction of p-aminophenol with acetic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the amino group of p-aminophenol attacks the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Reaction Pathway:

Caption: Classical synthesis of APAP via acetylation.

Experimental Protocol:

A detailed protocol for the laboratory synthesis of APAP from p-aminophenol is outlined below.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Water (deionized)

-

Ethanol (B145695) (for recrystallization)

-

Activated carbon (optional, for decolorization)

-

Hydrochloric acid (optional, for purification of starting material)

-

Sodium acetate (B1210297) (optional, for buffering)

Procedure:

-

Preparation of Reactants: In a round-bottom flask, suspend p-aminophenol in water. The ratio can vary, but a common starting point is approximately 10 mL of water per gram of p-aminophenol.

-

Acetylation: Slowly add acetic anhydride to the suspension with constant stirring. The reaction is exothermic, and the temperature should be monitored. The reaction can be carried out at room temperature or with gentle heating (around 50-60°C) to increase the rate.

-

Reaction Completion and Crystallization: Continue stirring for a designated period (e.g., 30-60 minutes). As the reaction proceeds, the product, APAP, which is less soluble in water than the reactants, will begin to precipitate. Cooling the reaction mixture in an ice bath will promote further crystallization.[3][4]

-

Isolation of Crude Product: Collect the crude APAP crystals by vacuum filtration and wash them with cold deionized water to remove unreacted starting materials and the acetic acid by-product.

-

Purification by Recrystallization: Dissolve the crude APAP in a minimum amount of hot solvent (a mixture of ethanol and water is often effective). If the solution is colored, a small amount of activated carbon can be added to adsorb colored impurities, followed by hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.[3]

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in an oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

Quantitative Data for Classical Synthesis:

| Parameter | Value/Range | Notes |

| Typical Yield | 70-90% | Dependent on reaction conditions and purification efficiency. |

| Reaction Temperature | 25-60 °C | Higher temperatures can lead to side reactions. |

| Melting Point (Purified) | 169-171 °C | A sharp melting point indicates high purity. |

Green Synthesis Routes

In recent years, there has been a growing interest in developing more environmentally friendly methods for APAP synthesis, focusing on reducing waste and avoiding hazardous reagents.

A promising green chemistry approach involves the direct amidation of hydroquinone (B1673460) using ammonium (B1175870) acetate in acetic acid at elevated temperatures. This method avoids the use of metallic catalysts and can achieve high yields and selectivity.[1][2]

Reaction Pathway:

Caption: Green synthesis of APAP from hydroquinone.

Experimental Protocol Overview:

-

Reaction Setup: Combine hydroquinone, ammonium acetate, and glacial acetic acid in a reaction vessel equipped with a condenser.

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 150-230°C) for several hours.

-

Work-up and Isolation: After cooling, the product can be isolated through crystallization and purified by recrystallization.

Quantitative Data for Hydroquinone Route:

| Parameter | Value/Range | Source |

| Yield | >95% selectivity | [1] |

| Reaction Temperature | 220 °C | [2] |

| Catalyst | None (metal-free) | [1] |

Microwave irradiation has been utilized to accelerate the synthesis of APAP from p-aminophenol and acetic anhydride. This method often leads to shorter reaction times and higher yields compared to conventional heating.[5][6]

Experimental Workflow:

Caption: Workflow for microwave-assisted APAP synthesis.

Quantitative Data for Microwave-Assisted Synthesis:

| Parameter | Value/Range | Source |

| Reaction Time | 5-6 minutes | [5] |

| Yield | ~92% | [5][6] |

| Solvent | Solvent-free or minimal solvent | [5][6] |

Industrial Production Considerations

The industrial synthesis of APAP primarily follows the classical acetylation of p-aminophenol. However, the synthesis of the p-aminophenol precursor is a critical aspect of the overall process. Two main routes to p-aminophenol are:

-

Reduction of p-Nitrophenol: Phenol (B47542) is first nitrated to yield p-nitrophenol, which is then reduced to p-aminophenol.

-

Hydrogenation of Nitrobenzene: A more direct route involves the catalytic hydrogenation of nitrobenzene.

The choice of route depends on factors such as cost, availability of starting materials, and environmental considerations. The subsequent acetylation of p-aminophenol is a well-optimized, high-yield process in industrial settings.

Logical Relationship of Precursor Synthesis:

Caption: Industrial routes to APAP via p-aminophenol.

Purification and Characterization

The purity of APAP is crucial for its use as a pharmaceutical. The primary method of purification is recrystallization. The purity of the final product is typically assessed using the following techniques:

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, -NH, C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and identify impurities.

-

-

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any residual starting materials or by-products.

-

Thin-Layer Chromatography (TLC): For rapid qualitative assessment of purity and reaction monitoring.

-

This guide provides a foundational understanding of the molecular structure and synthesis of N-acetyl-para-aminophenol. The provided protocols and data are intended to be a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

- 1. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iipseries.org [iipseries.org]

- 6. ijert.org [ijert.org]

Whitepaper: The Central Mechanism of Perdolan (Paracetamol) on Prostaglandin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Perdolan, with its active ingredient paracetamol (acetaminophen), is a widely utilized analgesic and antipyretic agent. While its effects are well-documented, the precise mechanism of action, particularly within the central nervous system (CNS), has been a subject of extensive research. This technical guide provides an in-depth analysis of this compound's primary mechanism of action: the inhibition of prostaglandin (B15479496) synthesis in the CNS. It consolidates findings on its interaction with cyclooxygenase (COX) enzymes, presents quantitative data on its inhibitory effects, details common experimental protocols for its study, and visualizes the key pathways and workflows. The central hypothesis is that paracetamol's therapeutic effects are largely attributable to its selective action on prostaglandin synthesis within the brain, an environment with low peroxide levels.[1][2]

Prostaglandin Synthesis in the Central Nervous System

Prostaglandins (B1171923) are lipid compounds that play a crucial role in various physiological processes within the CNS, including pain transmission, fever regulation, and inflammation.[3][4] Their synthesis is initiated from arachidonic acid, which is converted into prostaglandin H2 (PGH2) by the action of prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX).[5] PGH2 is then further metabolized into various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of pain and fever.[3][6]

The COX enzyme exists in at least two isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation and pain states.[7] A splice variant of COX-1, often referred to as COX-3, has been identified in the brain and was initially suggested as a primary target for paracetamol, though its clinical relevance is now debated.[6][8][9]

Mechanism of Action of Paracetamol in the CNS

Paracetamol's analgesic and antipyretic properties are primarily attributed to its effects within the CNS.[5][8] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak anti-inflammatory activity in peripheral tissues.[2][10] This selectivity is thought to be due to the biochemical environment of the CNS.[8][11]

Inhibition of Cyclooxygenase (COX) Enzymes

The predominant theory is that paracetamol inhibits the synthesis of prostaglandins by acting on the COX enzymes.[11] Its inhibitory effect is more potent in environments with low concentrations of arachidonic acid and peroxides, a condition characteristic of the CNS.[8][11] In inflammatory sites in the periphery, high levels of peroxides counteract the inhibitory action of paracetamol.[11]

Several studies suggest that paracetamol is a selective inhibitor of COX-2.[8][12][13] This selectivity is not absolute but is more pronounced under the low-peroxide conditions found in the brain.[11] Paracetamol may also inhibit COX-1, but generally at higher concentrations.[13][14]

Action on the Peroxidase (POX) Site

The PGHS enzyme has two catalytic sites: a cyclooxygenase (COX) site and a peroxidase (POX) site.[5] The conversion of arachidonic acid at the COX site requires an activated tyrosine radical, which is formed by the action of the POX site.[5] Paracetamol can act as a reducing co-substrate at the POX site, which in turn reduces the availability of the ferryl protoporphyrin IX radical cation necessary for the COX site's activity.[5] This effectively diminishes the rate of prostaglandin synthesis.

The Role of the Metabolite AM404

An alternative and complementary mechanism involves the metabolism of paracetamol in the brain.[1][11] A small fraction of paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[1][11] This metabolite has been detected in the cerebrospinal fluid of humans after paracetamol administration.[11] AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and a weak agonist of cannabinoid receptors (CB1 and CB2), and it also inhibits the reuptake of the endocannabinoid anandamide.[1][11] These actions are thought to contribute to the analgesic effects of paracetamol.

Quantitative Data on Paracetamol's Inhibitory Activity

The inhibitory potency of paracetamol on COX enzymes has been quantified in various studies. The following tables summarize key findings.

| In Vitro COX Inhibition by Paracetamol | ||

| Enzyme | IC50 (µM) | Reference |

| COX-1 (human whole blood) | 113.7 | [13] |

| COX-2 (human whole blood) | 25.8 | [13] |

| PGE2 Synthesis (LPS-induced, whole blood) | 44 | [15] |

| TXB2 Synthesis (LPS-induced, whole blood) | 94 | [15] |

| PGE2 Synthesis (human rheumatoid synoviocytes) | 7.2 | [16] |

| PGF2α Synthesis (human rheumatoid synoviocytes) | 4.2 | [16] |

| Ex Vivo COX Inhibition by Paracetamol (after 1000 mg oral dose) | ||

| Enzyme | Maximal Inhibition (%) | Reference |

| COX-1 | 56% | [13] |

| COX-2 | 83% | [13] |

| Ex Vivo IC50 of Paracetamol | ||

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 105.2 | [13] |

| COX-2 | 26.3 | [13] |

Experimental Protocols

The following describes a generalized protocol for assessing the inhibitory effect of paracetamol on prostaglandin synthesis in vitro, based on methodologies reported in the literature.[10][13][15]

Objective

To determine the concentration-dependent inhibition of prostaglandin E2 (PGE2) synthesis by paracetamol in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials

-

Rat microglial cell cultures

-

Lipopolysaccharide (LPS) from E. coli

-

Paracetamol solutions of varying concentrations

-

Cell culture medium (e.g., DMEM)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

-

Arachidonic acid (for exogenous substrate experiments)

Methodology

-

Cell Culture and Stimulation:

-

Primary microglial cells are cultured in appropriate media.

-

Cells are pre-incubated with various concentrations of paracetamol for a specified time (e.g., 30 minutes).

-

Prostaglandin synthesis is then stimulated by adding LPS (e.g., 1 µg/mL) to the cell cultures.

-

Control groups include cells with no treatment, cells with LPS only, and cells with paracetamol only.

-

-

Sample Collection:

-

After a defined incubation period with LPS (e.g., 24 hours), the cell culture supernatant is collected.

-

Supernatants are centrifuged to remove cellular debris and stored at -80°C until analysis.

-

-

Measurement of Prostaglandin E2:

-

The concentration of PGE2 in the supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.

-

The results are typically expressed as pg/mL or ng/mL.

-

-

Data Analysis:

-

The percentage inhibition of PGE2 synthesis for each paracetamol concentration is calculated relative to the LPS-only control.

-

The IC50 value (the concentration of paracetamol that causes 50% inhibition) is determined by plotting the percentage inhibition against the log of the paracetamol concentration and fitting the data to a dose-response curve.

-

Variations

-

Exogenous Substrate: To confirm that the target of inhibition is the COX enzyme, experiments can be performed where exogenous arachidonic acid is added to the cells.[10] Inhibition by paracetamol in this setup further points to a direct effect on COX activity.

-

Different Prostanoids: The assay can be adapted to measure other prostanoids, such as PGF2α or thromboxane (B8750289) B2 (TXB2), to assess the broader impact on the prostaglandin synthesis pathway.[10]

-

Whole Blood Assay: An alternative to cell culture is the use of human whole blood, where LPS is used to induce COX-2 and coagulation is used to assess COX-1 activity.[13][15]

Visualizations

Prostaglandin Synthesis Pathway

Caption: The enzymatic cascade of prostaglandin synthesis from membrane phospholipids.

Mechanism of Paracetamol Inhibition in the CNS

Caption: Dual mechanism of paracetamol's action in the CNS.

Experimental Workflow for Assessing Paracetamol's Effect

Caption: A typical workflow for in vitro analysis of paracetamol's efficacy.

Conclusion

The primary mechanism of action for this compound (paracetamol) in the central nervous system is the inhibition of prostaglandin synthesis. This is achieved through a multi-faceted interaction with the COX enzymes, particularly COX-2, which is more susceptible to inhibition by paracetamol in the low-peroxide environment of the brain. The action at the peroxidase site of the PGHS enzyme and the activity of the brain-specific metabolite AM404 further contribute to its analgesic and antipyretic effects. The quantitative data consistently demonstrate a significant, selective inhibition of COX-2 at therapeutic concentrations. Understanding these central mechanisms is crucial for the rational use of paracetamol and for the development of future analgesics with improved efficacy and safety profiles.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Prostaglandins and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. dovepress.com [dovepress.com]

- 8. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paracetamol - Wikipedia [en.wikipedia.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of acetaminophen on constitutive and inducible prostanoid biosynthesis in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

The Pharmacodynamics of Paracetamol: An In-depth Guide to Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents globally.[1][2][3] Despite its century-long clinical use, the precise mechanisms underlying its therapeutic effects remain a subject of extensive research and debate.[4][5] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak anti-inflammatory activity peripherally.[2][4][6] Preclinical animal studies have been instrumental in unraveling its complex pharmacodynamic profile, revealing a multi-target mechanism of action that is predominantly central.[4][7][8] This technical guide provides a comprehensive overview of the pharmacodynamics of paracetamol as elucidated through preclinical animal research, with a focus on its mechanisms of action, experimental protocols, and quantitative data.

Core Mechanisms of Action in Preclinical Models

The analgesic and antipyretic effects of paracetamol are not attributed to a single pathway but rather a combination of central and, to a lesser extent, peripheral mechanisms.

Central Metabolism and the Role of AM404

A significant body of evidence points to paracetamol acting as a prodrug, with its central effects mediated by its metabolite, N-arachidonoylphenolamine (AM404).[1][7][9]

-

Metabolic Pathway: In the liver, paracetamol is deacetylated to its precursor, p-aminophenol.[9] Following transport to the brain, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form AM404.[8][9]

-

Endocannabinoid System Modulation: The antinociceptive effects of paracetamol are significantly attenuated in cannabinoid receptor type 1 (CB1) knockout mice and by CB1 receptor antagonists.[10][11][12] AM404 is a weak agonist of CB1 receptors and also acts as an inhibitor of the endocannabinoid transporter, increasing the synaptic levels of endogenous cannabinoids like anandamide.[1] This enhanced cannabinoid signaling is believed to be a key contributor to paracetamol's analgesic properties.[13][14]

-

TRPV1 Channel Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel in the central nervous system.[7][9] Unlike its peripheral counterpart where activation leads to nociception, supraspinal TRPV1 activation induces anti-nociception.[9] The analgesic effect of paracetamol is diminished in TRPV1 knockout mice.[9]

-

Peripheral Sodium Channel Inhibition: Recent studies have uncovered a peripheral role for AM404. It can be produced by primary sensory neurons and directly inhibits voltage-gated sodium channels (NaV1.7 and NaV1.8), which are crucial for pain signal transmission.[15][16] This action effectively blocks the generation of action potentials at the source, preventing pain signals from reaching the spinal cord.[15][16]

Modulation of the Descending Serotonergic Pathway

Paracetamol's analgesic effect is strongly linked to the potentiation of the descending serotonergic inhibitory pathway, which originates in the brainstem and modulates nociceptive signals at the spinal cord level.[6][8][17][18]

-

Preclinical studies in rats and mice have shown that the antinociceptive effect of paracetamol is reduced or abolished by lesioning serotonergic pathways (e.g., with 5,6-DHT or 5,7-DHT) or by depleting serotonin (B10506) levels.[19][20][21]

-

The effect is mediated by several spinal serotonin receptor subtypes, with evidence implicating 5-HT₁, 5-HT₂, 5-HT₃, and 5-HT₇ receptors.[18][20][21][22][23][24] Antagonists for these receptors have been shown to block paracetamol-induced analgesia in various animal models.[20][23]

Cyclooxygenase (COX) Inhibition

The role of COX inhibition in paracetamol's mechanism has been a long-standing topic of discussion.[4]

-

Central Action: Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, especially in the presence of high peroxide levels found at sites of inflammation.[2][17][25][26] However, it is a more potent inhibitor of prostaglandin (B15479496) synthesis within the central nervous system, where peroxide levels are lower.[4][6] The antipyretic effect, in particular, is attributed to the inhibition of pyrogenic prostaglandin E₂ (PGE₂) synthesis in the brain.[4][27][28]

-

COX-3 Hypothesis: The discovery of a COX-1 splice variant, termed COX-3, which is potently inhibited by paracetamol, was initially proposed as its primary target.[26] However, this variant is not functionally significant in humans, and this theory is now considered less likely to be the main mechanism.[26]

-

Selective COX-2 Inhibition: Some studies suggest that paracetamol acts as a selective COX-2 inhibitor under specific conditions, which could explain its analgesic effects without the gastrointestinal side effects of non-selective NSAIDs.[17][29][30] In vitro, paracetamol shows a 4.4-fold selectivity for COX-2 over COX-1.[29]

TRPA1 Channel Activation

More recent evidence has implicated the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in paracetamol's actions.

-

Electrophilic metabolites of paracetamol, such as N-acetyl-p-benzoquinone imine (NAPQI), can activate TRPA1 channels in the spinal cord.[31]

-

The antinociceptive effects of both systemic and spinal administration of paracetamol are lost in TRPA1 knockout mice.[31] This spinal TRPA1 activation represents another facet of its complex analgesic mechanism.[31] The hypothermic (at high doses), but not the antipyretic, effect of paracetamol is also mediated by TRPA1.[27][28][32]

Quantitative Pharmacodynamic Data

The following tables summarize quantitative data from various preclinical animal studies, demonstrating the analgesic and antipyretic efficacy of paracetamol.

Table 1: Analgesic and Antihyperalgesic Efficacy of Paracetamol in Rodent Models

| Animal Model | Species/Strain | Paracetamol Dose | Route | Efficacy/Outcome | Citation(s) |

| Formalin Test (Phase I) | Rat | 400 mg/kg | p.o. | 36.9% inhibition of nociceptive behavior | [33] |

| Formalin Test (Phase II) | Rat | 400 mg/kg | p.o. | 61.5% inhibition of nociceptive behavior | [33] |

| Carrageenan-induced Hyperalgesia | Rat (Holtzman) | 60-360 mg/kg | s.c. | Dose-dependent reversal of hyperalgesia | [2] |

| Inflammatory Pain (Zymosan A) | Mouse | 200 mg/kg | p.o. | Significant increase in paw withdrawal threshold | [13] |

| Paw Pressure Test | Rat (Sprague-Dawley) | 100-200 µ g/rat | i.t. | Significant antinociceptive effect | [23] |

| Paw Pressure Test | Rat (Sprague-Dawley) | 50-300 mg/kg | i.v. | Significant antinociceptive effect | [23] |

| Hot Plate Test | Mouse | 300 mg/kg | s.c. | Antinociception lost in Trpa1-/- mice | [31] |

| Spinal Antinociception | Mouse (ICR) | 137 µg (ED₅₀) | i.t. | Dose-related antinociception | [5] |

| Spinal/Supraspinal Synergy | Mouse (ICR) | 57 µg (ED₅₀) | i.t. + i.c.v. | Synergistic antinociception | [5] |

Table 2: Antipyretic Efficacy of Paracetamol in Rodent Models

| Fever Model | Species/Strain | Paracetamol Dose | Route | Efficacy/Outcome | Citation(s) |

| LPS-induced Fever | Mouse (WT & TRPA1 KO) | 150 mg/kg | i.p. | Abolished fever in both genotypes | [27][28] |

| LPS-induced Fever | Mouse | 150 mg/kg | i.p. | Suppressed LPS-induced elevation of brain PGE₂ | [27][28] |

| Endotoxin-induced Fever | Mouse (WT) | Not specified | Not specified | Reduced fever and hypothalamic PGE₂ synthesis | [6] |

| Endotoxin-induced Fever | Mouse (COX-1-/-) | Not specified | Not specified | Antipyretic effect significantly attenuated | [6] |

Table 3: In Vitro/Ex Vivo Cyclooxygenase (COX) Inhibition Data

| Target | System | IC₅₀ / Inhibition % | Citation |

| COX-1 | Human whole blood (in vitro) | IC₅₀ = 113.7 µmol/L | [29] |

| COX-2 | Human whole blood (in vitro) | IC₅₀ = 25.8 µmol/L | [29] |

| COX-1 | Human whole blood (ex vivo) | Max inhibition: 56% (after 1000mg oral dose) | [29] |

| COX-2 | Human whole blood (ex vivo) | Max inhibition: 83% (after 1000mg oral dose) | [29] |

| PGE₂ Synthesis | LPS-stimulated microglia | Complete inhibition at therapeutic concentrations | [34] |

| PGE₂ & PGF₂α Synthesis | Human rheumatoid synoviocytes | IC₅₀ = 7.2 µM (PGE₂) & 4.2 µM (PGF₂α) | [35] |

Experimental Protocols in Preclinical Research

Detailed and standardized protocols are critical for the reliable assessment of paracetamol's pharmacodynamics.

Animal Models

-

Species: Male Wistar, Sprague-Dawley, or Holtzman rats (140-200g) and male BALB/c or C57BL/6 mice are commonly used.[2][20]

-

Housing: Animals are typically housed in groups with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must adhere to institutional and national ethical guidelines for animal experimentation.[2]

Nociceptive and Inflammatory Pain Models

-

Formalin Test:

-

Procedure: A dilute formalin solution (e.g., 2.5-5%, 50-100 µL) is injected subcutaneously into the dorsal or plantar surface of a hind paw.[19][33]

-

Observation: The animal is placed in an observation chamber, and the cumulative time spent licking, biting, or flinching the injected paw is recorded.

-

Phases: The test has two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, tonic/inflammatory phase (20-40 minutes post-injection).[33] Paracetamol is assessed for its ability to reduce nociceptive behaviors in one or both phases.[33]

-

-

Carrageenan-Induced Inflammatory Hyperalgesia:

-

Procedure: Inflammation is induced by an intraplantar injection of λ-carrageenan (e.g., 250 µg in saline) into a hind paw.[2]

-

Measurement: Mechanical hyperalgesia (a reduced pain threshold) is measured using an analgesy-meter (e.g., Randall-Selitto test) or von Frey filaments. A progressively increasing pressure is applied to the paw, and the pressure at which the animal withdraws its paw is recorded as the nociceptive threshold.[2]

-

Timeline: A baseline threshold is measured before carrageenan injection. Paracetamol or vehicle is administered (e.g., subcutaneously 30 minutes before carrageenan), and thresholds are re-measured at set intervals for several hours.[2]

-

Pyresis (Fever) Models

-

Induction: Fever is typically induced by an intraperitoneal (i.p.) or intravenous (i.v.) injection of a pyrogen, most commonly lipopolysaccharide (LPS) from E. coli.[27][28]

-

Temperature Measurement: Core body temperature is monitored using a rectal probe or telemetry transmitters. A baseline temperature is established before LPS injection.

-

Treatment: Paracetamol or vehicle is administered either prophylactically (before LPS) or therapeutically (after fever has developed).[6] The reduction in body temperature compared to the vehicle-treated group indicates antipyretic activity.

Mechanistic Investigation Protocols

-

Pharmacological Antagonism: To probe specific pathways, selective receptor antagonists are co-administered with paracetamol. For example, a 5-HT₃ antagonist like tropisetron (B1223216) can be given intrathecally to investigate the role of spinal serotonergic receptors.[23][24]

-

Chemical Lesioning: Specific neuronal pathways can be destroyed to assess their role. Intrathecal injection of 5,7-dihydroxytryptamine (B1205766) (5,7-DHT) is used to selectively lesion descending serotonergic nerve terminals in the spinal cord.[20] The effect of paracetamol is then tested in these lesioned animals compared to sham controls.

-

Genetically Modified Animals: The use of knockout (KO) mice (e.g., CB1⁻/⁻, TRPV1⁻/⁻, TRPA1⁻/⁻, COX-1⁻/⁻) has been pivotal.[6][9][10][31] Comparing the analgesic or antipyretic response to paracetamol in KO mice versus their wild-type littermates provides direct evidence for the involvement of a specific protein.

Conclusion

Preclinical animal studies have transformed our understanding of paracetamol's pharmacodynamics from that of a simple COX inhibitor to a complex, multi-faceted agent with a predominantly central mechanism of action. The key pathway involves its metabolism to AM404 in the CNS, which subsequently modulates the endocannabinoid and TRPV1 systems. Concurrently, paracetamol reinforces descending serotonergic inhibitory pathways and may selectively inhibit central COX activity to exert its analgesic and antipyretic effects. Emerging evidence also points to roles for TRPA1 channels and peripheral sodium channels. This intricate profile explains its unique clinical characteristics—potent analgesia and antipyresis with minimal peripheral anti-inflammatory effects and a favorable gastrointestinal safety profile compared to traditional NSAIDs. Future preclinical research should continue to dissect the interplay between these diverse pathways and explore how they contribute to its efficacy in different pathological pain states.

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of "self-synergistic" spinal/supraspinal antinociception produced by acetaminophen (paracetamol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetaminophen attenuates pathological pain through a mechanism that requires CB1 cannabinoid receptors and the enzyme diacylglycerol lipase in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jneurosci.org [jneurosci.org]

- 14. biorxiv.org [biorxiv.org]

- 15. pnas.org [pnas.org]

- 16. pharmacally.com [pharmacally.com]

- 17. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Antinociceptive effect of paracetamol in rats is partly dependent on spinal serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. turkjps.org [turkjps.org]

- 22. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Paracetamol exerts a spinal antinociceptive effect involving an indirect interaction with 5-hydroxytryptamine3 receptors: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 27. The antipyretic effect of paracetamol occurs independent of transient receptor potential ankyrin 1–mediated hypothermia and is associated with prostaglandin inhibition in the brain | Lund University [lunduniversity.lu.se]

- 28. The antipyretic effect of paracetamol occurs independent of transient receptor potential ankyrin 1‐mediated hypothermia and is associated with prostaglandin inhibition in the brain | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. TRPA1 mediates spinal antinociception induced by acetaminophen and the cannabinoid Δ(9)-tetrahydrocannabiorcol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. TRPA1 mediates the hypothermic action of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Orally administered paracetamol does not act locally in the rat formalin test: evidence for a supraspinal, serotonin-dependent antinociceptive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

Spectroscopic Signatures of Paracetamol: A Technical Guide for Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data essential for the identification and analysis of paracetamol (acetaminophen). The following sections detail the characteristic spectral signatures obtained through Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), complete with detailed experimental protocols and data presented in a structured format for ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of paracetamol exhibits characteristic absorption bands corresponding to its hydroxyl, amide, and aromatic functionalities.

Table 1: Characteristic IR Absorption Bands for Paracetamol

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3326 | O-H stretching | Phenolic Hydroxyl |

| 3162-3035 | N-H stretching | Amide |

| 1654 | C=O stretching (Amide I) | Amide |

| 1610 | C=C stretching | Aromatic Ring |

| 1565 | N-H bending (Amide II) | Amide |

| 1507 | C-H asymmetrical bending | Aromatic Ring |

| 1443-1437 | C-C stretching | Aromatic Ring |

| 1259, 1227 | C-O stretching | Phenolic Hydroxyl |

Data compiled from multiple sources.[1][2]

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of a solid paracetamol sample.

-

Sample Preparation: If the paracetamol sample is in tablet form, it must be crushed into a fine, uniform powder using a mortar and pestle.[3][4]

-

Instrument Setup:

-

Ensure the diamond crystal of the ATR accessory is clean. If necessary, clean it with a tissue dampened with isopropyl alcohol and allow the solvent to evaporate completely.[4]

-

Set the FTIR spectrometer to the following parameters:

-

-

Background Scan: Perform a background scan with nothing on the ATR crystal to record the spectrum of the ambient environment.[4]

-

Sample Analysis:

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks identified and compared to a reference spectrum of paracetamol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used for the quantitative analysis of paracetamol. The molecule exhibits a characteristic absorption maximum (λmax) in the UV region due to the π → π* electronic transitions in the aromatic ring and carbonyl group.

Table 2: UV-Vis Spectroscopic Data for Paracetamol

| Solvent | λmax (nm) |

| Methanol (B129727) and Phosphate Buffer (pH 6.8) (1:3 ratio) | 246 |

| Methanol and Water (15:85, v/v) | 243 |

| 0.1 N NaOH | 257 |

| Aqueous Solution | 243 |

Data compiled from multiple sources.[7][8][9][10][11]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol describes the preparation of a standard solution and the determination of paracetamol concentration.

-

Solvent Preparation: Prepare a suitable diluent, for example, a mixture of methanol and water (15:85, v/v).[9][12] Degas the solvent using an ultrasonic bath.[10]

-

Standard Stock Solution Preparation:

-

Accurately weigh approximately 100 mg of pure paracetamol standard.[7][9]

-

Dissolve it in a 100 mL volumetric flask with a small amount of the diluent (e.g., 15 mL of methanol) and then dilute to the mark with the remaining diluent (e.g., 85 mL of water).[9] This creates a 1000 µg/mL stock solution.

-

Further dilutions can be made from this stock solution to prepare working standards of desired concentrations (e.g., 2-24 µg/mL).[7]

-

-

Sample Preparation (from Tablets):

-

Weigh and powder 20 tablets to get a homogenous mixture.[9]

-

Accurately weigh a portion of the powder equivalent to 100 mg of paracetamol and transfer it to a 100 mL volumetric flask.[7][9]

-

Add the diluent, sonicate for approximately 10 minutes to ensure complete dissolution, and then dilute to the mark.[7]

-

Filter the solution through a Whatman filter paper.[7]

-

Perform necessary dilutions to bring the concentration within the linear range of the calibration curve.[9]

-

-

Spectrophotometric Measurement:

-

Use a double beam UV-Vis spectrophotometer with a pair of matched quartz cuvettes (10 mm path length).[7]

-

Scan the standard solutions over a wavelength range of 200-400 nm to determine the absorption maximum (λmax).[7][9]

-

Measure the absorbance of the standard and sample solutions at the determined λmax using the diluent as a blank.[9][10]

-

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations. Determine the concentration of the sample solution from the calibration curve using its measured absorbance.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of paracetamol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Table 3: ¹H NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | Phenolic -OH |

| ~9.2 | Singlet | 1H | Amide -NH |

| ~7.4 | Doublet | 2H | Aromatic C-H (ortho to -NHCOCH₃) |

| ~6.7 | Doublet | 2H | Aromatic C-H (ortho to -OH) |

| ~2.0 | Singlet | 3H | Methyl -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 4: ¹³C NMR Spectroscopic Data for Paracetamol

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl C=O |

| ~153 | Aromatic C-OH |

| ~131 | Aromatic C-NH |

| ~121 | Aromatic C-H (ortho to -NHCOCH₃) |

| ~115 | Aromatic C-H (ortho to -OH) |

| ~24 | Methyl -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation for ¹H NMR:

-

Sample Preparation for ¹³C NMR:

-

NMR Data Acquisition:

-

Acquire the spectrum on an NMR spectrometer. The specific acquisition parameters (e.g., number of scans, relaxation delay) will depend on the instrument and the desired signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of paracetamol and to elucidate its structure through fragmentation patterns.

Table 5: Mass Spectrometric Data for Paracetamol

| m/z | Ion |

| 152 | [M+H]⁺ (Protonated Molecule) |

| 110 | [M+H - CH₂CO]⁺ |

| 93 | [M+H - CH₃CONH₂]⁺ |

Data compiled from multiple sources.[14][15][16]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of paracetamol in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

The analysis is typically performed using a liquid chromatography system coupled to a mass spectrometer (LC-MS).

-

Set the mass spectrometer to operate in positive ion mode.[17]

-

Typical ESI source parameters include:

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).[18]

-

-

Fragmentation Analysis (MS/MS):

-

To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion (m/z 152) as the precursor ion and inducing fragmentation.

-

Analyze the resulting product ion spectrum to identify characteristic fragments (e.g., m/z 110).[17]

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for paracetamol identification and the relationship between different techniques and the structural information they provide.

Caption: Workflow for the spectroscopic analysis of a paracetamol sample.

Caption: Relationship between spectroscopic techniques and paracetamol's structural features.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.co.uk [shimadzu.co.uk]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and Validation of A UV Spectroscopic Method for Analysis of Paracetamol in Bulk Powder and Tablet – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. shimadzu.co.uk [shimadzu.co.uk]

- 11. wjpls.org [wjpls.org]

- 12. ijtsrd.com [ijtsrd.com]

- 13. websites.nku.edu [websites.nku.edu]

- 14. scielo.br [scielo.br]

- 15. Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jurnal.ar-raniry.ac.id [jurnal.ar-raniry.ac.id]

- 17. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zenodo.org [zenodo.org]

Cellular Uptake and Distribution of Paracetamol: An In-Vitro Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen, APAP) is one of the most widely used analgesic and antipyretic agents globally.[1][2] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity, which is a major cause of acute liver failure.[1][3] Understanding the mechanisms of its cellular uptake, intracellular distribution, and subsequent metabolic fate is crucial for a complete comprehension of both its therapeutic effects and its toxicity profile. In-vitro models provide a controlled environment to dissect these complex cellular processes, offering valuable insights for drug development and toxicology studies.[4][5]

This technical guide provides a comprehensive overview of the cellular uptake and distribution of paracetamol in various in-vitro models, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved cellular pathways.

Cellular Uptake Mechanisms

The entry of paracetamol into cells is primarily governed by its physicochemical properties. As a moderately lipid-soluble weak organic acid (pKa 9.5), it is largely un-ionized at physiological pH, which facilitates its movement across cellular membranes.[6]

Passive Diffusion: The predominant mechanism for paracetamol's cellular uptake is passive diffusion.[3][6][7] Its lipid solubility allows it to readily penetrate the lipid bilayer of cell membranes, moving down its concentration gradient from the extracellular to the intracellular space.[6] This process does not require metabolic energy or specific carrier proteins.

Paracellular Transport: In models of intestinal barriers, such as Caco-2 cell monolayers, paracetamol can also move across the cell layer via the paracellular pathway, passing through the tight junctions between cells.[8][9] Interestingly, studies have shown that paracetamol itself can modulate the tightness of these junctions, potentially affecting its own transport and that of co-administered substances.[9]